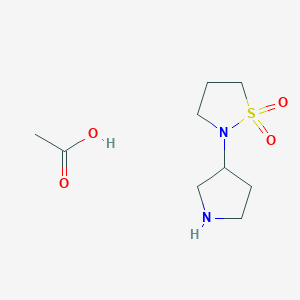![molecular formula C21H25N3O5S B2593225 N-(2-((4-benzylpiperazin-1-yl)sulfonyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 899980-30-4](/img/structure/B2593225.png)
N-(2-((4-benzylpiperazin-1-yl)sulfonyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-((4-benzylpiperazin-1-yl)sulfonyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide is a useful research compound. Its molecular formula is C21H25N3O5S and its molecular weight is 431.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activity
The chemical compound , though not directly mentioned in available literature, falls within the realm of compounds with potential biological and pharmacological activities. Research involving related structures has shown significant promise in various fields, including antimicrobial, anticancer, and anti-inflammatory applications, as well as in the study of enzyme inhibition and molecular docking studies.
Antimicrobial and Enzyme Inhibition : Compounds with structures resembling N-(2-((4-benzylpiperazin-1-yl)sulfonyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide have been synthesized and evaluated for their antimicrobial activities against various microorganisms. Some of these compounds have shown good to moderate antimicrobial activity, along with antiurease and antilipase activities. For instance, research by Başoğlu et al. (2013) highlighted the synthesis of hybrid molecules containing penicillanic acid or cephalosporanic acid moieties, showcasing antimicrobial, antilipase, and antiurease activities (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).
Anticancer and Anti-inflammatory Properties : Novel pyrazolopyrimidines derivatives, synthesized for their potential as anticancer and anti-5-lipoxygenase agents, demonstrate the broad therapeutic potential of compounds with similar structural features. These derivatives have shown promising results in cytotoxicity against cancer cell lines and in inhibiting 5-lipoxygenase, an enzyme involved in inflammation (Rahmouni et al., 2016).
Molecular Docking and Quantum Mechanical Calculations : The synthesis and biological evaluation of benzoxazole derivatives for antimicrobial activities were complemented by quantum mechanical calculations and molecular docking studies. These studies aim to predict the interaction between synthesized compounds and biological targets, providing insights into the potential efficacy of these compounds as therapeutic agents (Temiz-Arpaci et al., 2021).
Antiviral Activities and COVID-19 Research : Research into sulfonamide derivatives has also explored their potential in antimalarial and antiviral applications, with some studies extending into the realm of COVID-19 research. Computational calculations and molecular docking studies have been utilized to assess the reactivity and potential efficacy of these compounds against viral targets, highlighting the versatility of similar compounds in addressing global health challenges (Fahim & Ismael, 2021).
Properties
IUPAC Name |
N-[2-(4-benzylpiperazin-1-yl)sulfonylethyl]-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O5S/c25-21(18-6-7-19-20(14-18)29-16-28-19)22-8-13-30(26,27)24-11-9-23(10-12-24)15-17-4-2-1-3-5-17/h1-7,14H,8-13,15-16H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGAIZWAZKYJLGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)S(=O)(=O)CCNC(=O)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-cyano-N-[2-(1-naphthyloxy)ethyl]acetamide](/img/structure/B2593142.png)
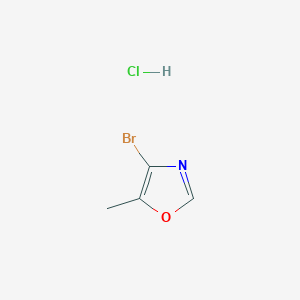
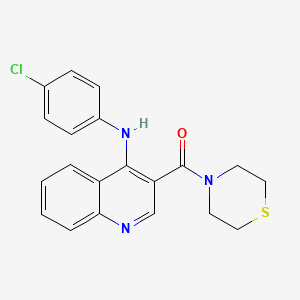
![4-bromo-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2593148.png)

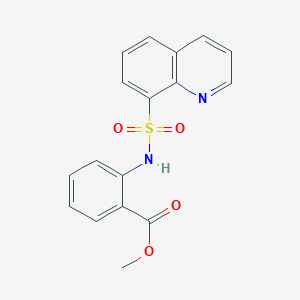
![2-(2-Chloro-6-fluorophenyl)-1-(4-((4,6-difluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)ethanone](/img/structure/B2593153.png)
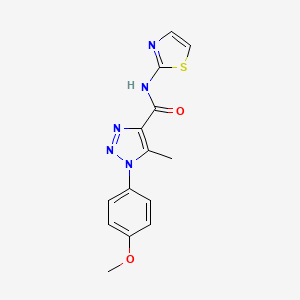
![ethyl 2-(2-(2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2593158.png)
![Ethyl 4,5-dimethyl-2-[[2-[(4-oxo-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl]amino]thiophene-3-carboxylate](/img/structure/B2593159.png)
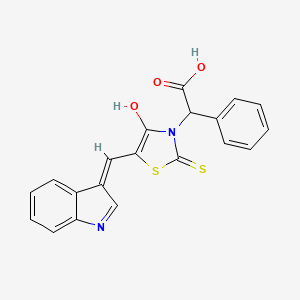
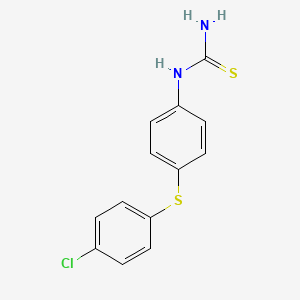
![N-[[5-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl-4-(2,5-dimethoxyphenyl)-1,2,4-triazol-3-yl]methyl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2593162.png)
